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molecular formula C11H8FNO3 B8362881 5-(3-Fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid

5-(3-Fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid

Cat. No. B8362881
M. Wt: 221.18 g/mol
InChI Key: WURIIBBFSYAUBE-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A mixture of 5-(3-fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid ethyl ester (0.56 mmol), EtOH (0.63 mL) and aq. NaOH solution (2.0 M, 0.63 mL) is stirred for 2 h at RT and washed once with ether. The aq. layer is made acidic by addition of conc HCl and extracted twice with ether. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give the desired acid as a pure yellow solid. LC-MS (basic): tR=0.49 min; [M−H]−=220.3.
Name
5-(3-fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid ethyl ester
Quantity
0.56 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
Quantity
0.63 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:18])[O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)=[O:5])C.[OH-].[Na+]>CCO>[F:17][C:13]1[CH:12]=[C:11]([C:10]2[O:9][C:8]([CH3:18])=[N:7][C:6]=2[C:4]([OH:5])=[O:3])[CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
5-(3-fluoro-phenyl)-2-methyl-oxazole-4-carboxylic acid ethyl ester
Quantity
0.56 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1C1=CC(=CC=C1)F)C
Name
Quantity
0.63 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.63 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once with ether
ADDITION
Type
ADDITION
Details
The aq. layer is made acidic by addition of conc HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=C(N=C(O1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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